molecular formula C21H16N4O5S B4779311 N-{3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide

N-{3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide

Cat. No. B4779311
M. Wt: 436.4 g/mol
InChI Key: QJCBMGARXBCPNZ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Compound 1 has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that N-{3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide 1 can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of interest is its potential as an anticancer agent. Studies have shown that N-{3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide 1 can induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been shown to enhance the efficacy of chemotherapy drugs when used in combination.

Mechanism of Action

The mechanism of action of N-{3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide 1 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, as well as modulate the expression of genes involved in these processes.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as modulate the immune response. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide 1 in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it a cost-effective N-{3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide for research purposes. However, one limitation is its limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-{3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide 1. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that N-{3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide 1 may have potential as a treatment for autoimmune diseases such as rheumatoid arthritis.
Another area of interest is its potential as a tool for studying the role of inflammation and oxidative stress in disease progression. It may also have potential as a tool for studying the mechanisms of action of other anti-inflammatory and anticancer agents.
Conclusion
In conclusion, N-{3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide 1 is a synthetic N-{3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yields, making it a viable N-{3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide for research purposes. It has been shown to have potential as an anti-inflammatory and anticancer agent, as well as a neuroprotective agent. While there are limitations to its use in certain experiments, there are several future directions for the study of this N-{3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide.

properties

IUPAC Name

N-[3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S/c26-19(10-9-14-4-1-7-17(12-14)25(28)29)24-21(31)23-16-6-2-5-15(13-16)22-20(27)18-8-3-11-30-18/h1-13H,(H,22,27)(H2,23,24,26,31)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCBMGARXBCPNZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-({[(2E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioyl}amino)phenyl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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